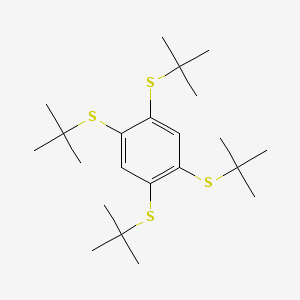

1,2,4,5-Tetrakis(tert-butylthio)benzene

Description

BenchChem offers high-quality 1,2,4,5-Tetrakis(tert-butylthio)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetrakis(tert-butylthio)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUYYPERSWXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473329 | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447463-65-2 | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene, a molecule of interest for various applications in materials science and drug development. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a structured format.

Core Concepts and Synthetic Strategy

1,2,4,5-Tetrakis(tert-butylthio)benzene belongs to the class of poly(thio)benzenes, which are compounds containing multiple thioether linkages to a benzene ring. The synthesis of this specific isomer involves a nucleophilic aromatic substitution (SNAr) reaction. The core principle of this strategy is the displacement of leaving groups on a benzene ring by a suitable nucleophile. In this case, a tetra-substituted benzene bearing good leaving groups, such as halogens, is reacted with a tert-butylthiolate nucleophile.

A logical and commonly employed precursor for such a synthesis is a 1,2,4,5-tetrahalobenzene, for instance, 1,2,4,5-tetrabromobenzene or 1,2,4,5-tetrachlorobenzene. The tert-butylthiolate nucleophile is typically generated in situ by treating tert-butylthiol with a strong base.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Experimental Protocols

1. Preparation of Sodium tert-butylthiolate:

-

Objective: To generate the nucleophile required for the substitution reaction.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 4.4 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add tert-butylthiol (4.2 equivalents) dropwise to the suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the thiolate.

-

2. Synthesis of 1,2,4,5-Tetrakis(tert-butylthio)benzene:

-

Objective: To perform the nucleophilic aromatic substitution reaction.

-

Procedure:

-

To the freshly prepared solution of sodium tert-butylthiolate, add 1,2,4,5-tetrabromobenzene (1.0 equivalent) portion-wise.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure 1,2,4,5-Tetrakis(tert-butylthio)benzene.

-

The experimental workflow can be summarized in the following diagram:

Caption: A typical experimental workflow for the synthesis.

Characterization Data

The successful synthesis of 1,2,4,5-Tetrakis(tert-butylthio)benzene must be confirmed through various analytical techniques. The following tables summarize the expected quantitative data for the compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 447463-65-2 |

| Molecular Formula | C22H38S4 |

| Molecular Weight | 430.80 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, expected to be a crystalline solid |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| 1H NMR | A singlet for the two aromatic protons and a singlet for the 36 protons of the four tert-butyl groups. |

| 13C NMR | Signals corresponding to the two types of aromatic carbons and the quaternary and methyl carbons of the tert-butyl groups. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Note: The exact chemical shifts in NMR spectra will depend on the solvent used for analysis.

Logical Relationships in Characterization

The characterization process follows a logical progression to confirm the identity and purity of the synthesized compound.

Caption: Logical flow for the characterization of the final product.

This technical guide provides a foundational understanding for the synthesis and characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene. Researchers and scientists can utilize this information to develop detailed experimental plans and interpret the resulting analytical data. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

An In-depth Technical Guide to 1,2,4,5-Tetrakis(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene. Due to the limited availability of published research on this specific compound, this guide also incorporates general methodologies for the synthesis and characterization of related poly(thio-p-phenylene) derivatives to provide a foundational understanding for researchers.

Core Physicochemical Properties

1,2,4,5-Tetrakis(tert-butylthio)benzene is a polysubstituted aromatic sulfide. Its core structure consists of a central benzene ring with four tert-butylthio groups attached at the 1, 2, 4, and 5 positions. This substitution pattern imparts specific electronic and steric properties to the molecule.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene based on available data.

| Property | Value | Source |

| CAS Number | 447463-65-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₃₈S₄ | [4] |

| Molecular Weight | 430.79 g/mol | [5] |

| Physical State | Solid, White to Almost white powder to crystal | [5] |

| Melting Point | 154.0 to 158.0 °C | |

| Purity | >98.0% (GC) | [5] |

| Storage Conditions | Inert atmosphere, room temperature | |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like THF, chloroform, and toluene. |

Experimental Protocols

General Synthesis of Poly(thio-p-phenylene) Derivatives

A common method for the synthesis of aryl thioethers is the nucleophilic aromatic substitution of an activated aryl halide with a thiolate. For a tetrasubstituted benzene ring, a plausible synthetic route would involve the reaction of a tetrachlorinated or tetrabrominated benzene with an excess of tert-butylthiolate.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Detailed Methodology (Hypothetical):

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,2,4,5-tetrachlorobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Thiolate Addition: In a separate flask, prepare sodium tert-butylthiolate by reacting tert-butanethiol with a strong base like sodium hydride in anhydrous THF. Carefully add the freshly prepared sodium tert-butylthiolate solution to the solution of 1,2,4,5-tetrachlorobenzene at room temperature. An excess of the thiolate is typically used to ensure complete substitution.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir under an inert atmosphere (nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product. Filter the solid, wash it with water to remove any inorganic salts, and then with a non-polar solvent like hexane to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel.

Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Characterization Workflow:

Caption: Workflow for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the 36 protons of the four equivalent tert-butyl groups. The chemical shifts would provide information about the electronic environment of the protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the carbons of the tert-butyl groups, confirming the molecular symmetry.

-

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the molecular weight of the compound, which should correspond to the calculated value of 430.79.

-

Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and sulfur, which should match the theoretical values for the molecular formula C₂₂H₃₈S₄.

Potential Applications and Future Directions

While no specific biological activities or applications in drug development for 1,2,4,5-Tetrakis(tert-butylthio)benzene have been reported, its structure suggests potential areas of investigation. The presence of multiple sulfur atoms and bulky tert-butyl groups could lead to interesting properties.

Logical Relationship of Potential Research:

Caption: Potential research directions based on the compound's structure.

-

Material Science: The electron-rich nature of the sulfur-substituted benzene ring could make this compound a building block for novel organic electronic materials or polymers with interesting conductive or optical properties.[6]

-

Drug Discovery: Many sulfur-containing compounds exhibit a wide range of biological activities. It would be valuable to screen 1,2,4,5-Tetrakis(tert-butylthio)benzene in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The sterically hindered nature of the tert-butyl groups might influence its interaction with biological targets.

Conclusion

1,2,4,5-Tetrakis(tert-butylthio)benzene is a commercially available compound with well-defined basic physicochemical properties. While detailed research on its synthesis, characterization, and biological activity is currently lacking in the public domain, this guide provides a framework for its potential synthesis and characterization based on established chemical principles. Further investigation into this molecule could unveil novel applications in both material science and medicinal chemistry. Researchers are encouraged to explore the synthesis and biological evaluation of this and related compounds to unlock their full potential.

References

An In-depth Technical Guide to 1,2,4,5-Tetrakis(tert-butylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(tert-butylthio)benzene, a polysubstituted aromatic sulfide. The document consolidates available chemical data, supplier information, and general knowledge on related compounds to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. While specific experimental protocols and detailed application data for this particular compound are not extensively documented in publicly accessible literature, this guide offers a starting point for its potential exploration and use.

Chemical Identity and Properties

1,2,4,5-Tetrakis(tert-butylthio)benzene is a symmetrically substituted benzene derivative featuring four tert-butylthio groups. These bulky, electron-donating substituents significantly influence the molecule's steric and electronic properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 447463-65-2 | [1][2][3] |

| Molecular Formula | C₂₂H₃₈S₄ | [2][3] |

| Molecular Weight | 430.80 g/mol | [2][3] |

| IUPAC Name | 1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | Inert atmosphere, room temperature |

Commercial Availability

1,2,4,5-Tetrakis(tert-butylthio)benzene is available from several chemical suppliers, indicating its utility in research and development.

Table 2: Commercial Suppliers

| Supplier | Product Number/Reference | Purity |

| Sigma-Aldrich | AMBH2D6FEF35 (Ambeed, Inc.) | 97% |

| TCI America | T22171G | >98.0% (GC) |

| Santa Cruz Biotechnology | sc-267323 | Not specified |

| Fisher Scientific | T22171G (TCI America) | 98.0+% |

| CP Lab Safety | - | 97% |

Synthesis and Experimental Protocols

A plausible approach would involve the nucleophilic substitution of a polysubstituted halogenated benzene with sodium tert-butylthiolate. The logical starting material for this synthesis would be 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrabromobenzene.

Below is a conceptual workflow for the synthesis of 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Caption: Conceptual synthesis workflow for 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Potential Applications in Research and Drug Development

While specific applications for 1,2,4,5-Tetrakis(tert-butylthio)benzene are not documented, the structural motifs present in the molecule suggest several areas of potential research interest:

-

Materials Science: Polysubstituted benzenes with bulky groups can exhibit interesting packing and electronic properties, making them candidates for organic electronics or functional materials.

-

Medicinal Chemistry: Thioether and polysubstituted aromatic moieties are present in various biologically active molecules. Thiophene derivatives, for instance, are known to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] The sulfur atoms in thioethers can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for drug-receptor binding.

-

Coordination Chemistry: The sulfur atoms can act as ligands for metal ions, potentially forming interesting coordination complexes with catalytic or material applications.

The logical relationship for exploring the potential of this compound is outlined below.

References

Technical Guide: 1,2,4,5-Tetrakis(tert-butylthio)benzene - Molecular Structure and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and purity of 1,2,4,5-Tetrakis(tert-butylthio)benzene. The information is intended to support research and development activities where this compound is of interest.

Molecular Structure and Properties

1,2,4,5-Tetrakis(tert-butylthio)benzene is a symmetrically substituted aromatic thioether. The central benzene ring is functionalized with four sterically demanding tert-butylthio groups. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity, solubility, and potential applications in materials science and organic synthesis.

Molecular Formula: C22H38S4[1][2]

Molecular Weight: 430.80 g/mol [1][2]

CAS Number: 447463-65-2[1][2][3][4][5]

Structure:

Caption: 2D representation of 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White to almost white powder/crystal | [6][7] |

| Melting Point | 154.0 - 158.0 °C | [6][7] |

| Solubility | Information not available | |

| Purity (commercial) | ≥97% or >98.0% (by GC) | [6][7] |

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of a 1,2,4,5-tetrahalobenzene (e.g., 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrafluorobenzene) with sodium tert-butylthiolate. The thiolate can be generated in situ from tert-butylthiol and a suitable base like sodium hydride or sodium methoxide.

Caption: Proposed synthesis of 1,2,4,5-Tetrakis(tert-butylthio)benzene.

General Experimental Protocol (Hypothetical)

Materials:

-

1,2,4,5-Tetrachlorobenzene

-

tert-Butylthiol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Hexanes

-

Deionized Water

Procedure:

-

Preparation of Sodium tert-butylthiolate: To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), tert-butylthiol is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

-

Substitution Reaction: 1,2,4,5-Tetrachlorobenzene, dissolved in a minimal amount of anhydrous DMF, is added to the freshly prepared sodium tert-butylthiolate solution. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as methanol or a mixture of hexanes and ethyl acetate, to yield the pure 1,2,4,5-Tetrakis(tert-butylthio)benzene as a white solid.

Purity Assessment

The purity of 1,2,4,5-Tetrakis(tert-butylthio)benzene is typically determined by Gas Chromatography (GC), as indicated by commercial suppliers.[6][7] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment.

Table 2: Purity Data from Commercial Suppliers

| Supplier | Purity Specification | Analytical Method |

| TCI America | >98.0% | GC |

| Ambeed | 97% | Not specified |

General Gas Chromatography (GC) Method (Illustrative)

A general GC method for analyzing the purity of 1,2,4,5-Tetrakis(tert-butylthio)benzene would involve the following parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A gradient program starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the high-boiling point analyte.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Carrier Gas: Helium or Hydrogen.

The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: General workflow for GC-based purity analysis.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 1,2,4,5-Tetrakis(tert-butylthio)benzene is not currently available in the searched literature, the expected spectral features can be predicted based on its molecular structure.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to be simple due to the high symmetry of the molecule.

-

Aromatic Protons (C6H2): A singlet in the aromatic region (typically δ 7.0-8.0 ppm).

-

tert-Butyl Protons (4 x C(CH3)3): A sharp singlet in the aliphatic region (typically δ 1.2-1.6 ppm), integrating to 36 protons.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would show a limited number of signals due to the molecular symmetry.

-

Aromatic Carbons: Two signals are expected for the benzene ring carbons: one for the carbons bearing the thioether groups and one for the carbons bearing the hydrogen atoms.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbons and one for the methyl carbons.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 430.8.

-

Isotope Pattern: The presence of four sulfur atoms will result in a characteristic isotope pattern for the molecular ion peak, with notable M+1 and M+2 peaks.

-

Fragmentation: Fragmentation may involve the loss of tert-butyl groups or other characteristic fragments.

Disclaimer: The experimental protocols and spectroscopic data provided in this guide are hypothetical and based on general chemical principles and data for analogous compounds. For definitive synthesis and characterization, it is crucial to consult peer-reviewed scientific literature or perform experimental validation. Commercial sources should be consulted for lot-specific purity data.

References

- 1. Wuhan Yihe Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1,2,4,5-Tetrakis(tert-butylthio)benzene CAS NOï¼447463-65-2 Was Customized From Alfa Lab - CUSTOMIZED SYNTHESIS PRODUCTS - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 4. (2,5-Dihydroxy-4-phosphono-phenyl) phosphonic Acid CAS: 91633-16-8 - CUSTOMIZED SYNTHESIS PRODUCTS - Xov xwm - Zhengzhou Alfa Chemical Co., Ltd [mww.alfachemar.com]

- 5. 447463-65-2 | 1,2,4,5-Tetrakis(tert-butylthio)benzene | Aryls | Ambeed.com [ambeed.com]

- 6. 1,2,4,5-Tetrakis(tert-butylthio)benzene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. amiscientific.com [amiscientific.com]

An In-depth Technical Guide on the Solubility and Evaluation of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Battery Electrolyte Additive

Audience: Researchers, scientists, and professionals in battery technology and material science.

Disclaimer: Specific quantitative solubility data for 1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) in battery electrolytes is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's structure, general principles of solubility, and established experimental protocols for evaluating similar additives.

Introduction

1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) is an aromatic thioether with potential applications as a redox shuttle additive in lithium-ion batteries. Such additives are crucial for enhancing battery safety by providing intrinsic overcharge protection. The effectiveness of a redox shuttle is highly dependent on its electrochemical properties and its solubility in the non-aqueous electrolytes used in these batteries. This guide outlines the theoretical considerations for TBTB's solubility, provides detailed experimental protocols for its measurement and electrochemical evaluation, and presents a logical framework for its assessment as a functional battery electrolyte component.

The structure of TBTB, featuring a central benzene ring and four bulky tert-butylthio groups, suggests a good solubility in organic solvents due to the lypophilic nature of the tert-butyl groups.[1] These bulky groups can disrupt intermolecular packing, which often enhances solubility.

The Redox Shuttle Mechanism for Overcharge Protection

Redox shuttle additives protect a lithium-ion battery from overcharging through a specific electrochemical process. During normal charging, the additive remains inert. However, when the cell voltage exceeds a certain threshold (the redox potential of the additive), the additive is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process creates an internal "shuttle" of charge that dissipates the excess current, preventing further increases in the cell voltage and the associated safety hazards like thermal runaway.

Solubility of 1,2,4,5-Tetrakis(tert-butylthio)benzene

The solubility of TBTB in battery electrolytes is a critical parameter. Insufficient solubility can lead to a low concentration of the active shuttle molecule, resulting in a shuttle current that is too low to provide effective overcharge protection. The bulky tert-butyl groups on TBTB are anticipated to enhance its solubility in the organic carbonate solvents typically used in lithium-ion battery electrolytes.

3.1 Common Battery Electrolytes Standard lithium-ion battery electrolytes are typically composed of a lithium salt, such as lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents. Common solvents include:

-

Ethylene Carbonate (EC)

-

Dimethyl Carbonate (DMC)

-

Diethyl Carbonate (DEC)

-

Ethyl Methyl Carbonate (EMC)

3.2 Expected Solubility and Data Presentation While specific experimental data is not available, a systematic study would quantify the solubility of TBTB in various electrolyte formulations. The data should be presented in a clear, tabular format for comparative analysis.

| Electrolyte Composition (Solvent ratio by vol.) | Lithium Salt (Concentration) | Temperature (°C) | Solubility of TBTB (mol/L) |

| EC:DMC (1:1) | 1 M LiPF₆ | 25 | Data to be determined |

| EC:DEC (1:1) | 1 M LiPF₆ | 25 | Data to be determined |

| EC:EMC (3:7) | 1 M LiPF₆ | 25 | Data to be determined |

| EC:DMC (1:1) | 1 M LiPF₆ | 40 | Data to be determined |

Experimental Protocols

4.1 Protocol for Determining the Solubility of TBTB

This protocol describes a standard method for measuring the solubility of a solid additive in a non-aqueous electrolyte.

Materials and Equipment:

-

1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) powder

-

Anhydrous battery-grade electrolyte solvents (e.g., EC, DMC, DEC)

-

Anhydrous lithium salt (e.g., LiPF₆)

-

Argon-filled glovebox

-

Analytical balance

-

Vortex mixer and magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Electrolyte Preparation: Inside the glovebox, prepare the desired electrolyte formulations by mixing the solvents in the correct ratios and dissolving the lithium salt to the target concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 by volume).

-

Sample Preparation: Add an excess amount of TBTB powder to a known volume of the prepared electrolyte in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid TBTB from the saturated solution.

-

Sample Extraction and Dilution: Carefully extract a precise volume of the supernatant (the saturated solution) using a pipette. Dilute the extracted sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of TBTB.

-

Calculation: Calculate the solubility in mol/L or g/L based on the measured concentration and the dilution factor.

References

Electrochemical Behavior of 1,2,4,5-Tetrakis(tert-butylthio)benzene: A Technical Guide

Introduction

1,2,4,5-Tetrakis(alkylthio)benzenes are a class of redox-active organic molecules known for their ability to undergo oxidation to form stable radical cations. This property makes them of significant interest in the fields of materials science, supramolecular chemistry, and drug development, where they can act as electron donors in charge-transfer complexes and redox-active ligands for the assembly of functional multimetallic structures. This guide focuses on the expected electrochemical characteristics of 1,2,4,5-Tetrakis(tert-butylthio)benzene, drawing parallels from its isopropyl analogue.

Core Electrochemical Properties

The electrochemical behavior of 1,2,4,5-tetrakis(alkylthio)benzenes is characterized by the oxidation of the electron-rich aromatic core. The presence of four electron-donating thioether groups significantly lowers the oxidation potential of the benzene ring, making it susceptible to electrochemical oxidation.

Redox Behavior of the Analogous 1,2,4,5-tetrakis(isopropylthio)benzene

Cyclic voltammetry studies on 1,2,4,5-tetrakis(isopropylthio)benzene (tptbz) have shown that it undergoes oxidation at a specific potential. This provides a valuable reference point for predicting the behavior of the tert-butylthio derivative.

Table 1: Quantitative Electrochemical Data for 1,2,4,5-tetrakis(isopropylthio)benzene

| Compound | Oxidation Potential (Eox vs. Fc+/Fc) | Method | Notes |

| 1,2,4,5-tetrakis(isopropylthio)benzene | +0.73 V | Cyclic Voltammetry | Attributed to the oxidation of the tptbz ligand.[1] |

Note: Fc+/Fc refers to the ferrocene/ferrocenium redox couple, a standard internal reference in electrochemistry.

The oxidation process can be visualized as a single-electron transfer from the highest occupied molecular orbital (HOMO) of the molecule.

Caption: Reversible one-electron oxidation-reduction of a 1,2,4,5-Tetrakis(alkylthio)benzene.

Experimental Protocols

The following section outlines a general methodology for investigating the electrochemical behavior of 1,2,4,5-Tetrakis(tert-butylthio)benzene using cyclic voltammetry. This protocol is based on standard practices for analyzing organic redox-active compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox properties of a substance in solution.

Objective: To determine the oxidation potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene and assess the reversibility of the redox process.

Materials and Reagents:

-

1,2,4,5-Tetrakis(tert-butylthio)benzene

-

Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Ferrocene (for use as an internal standard)

-

High-purity argon or nitrogen gas

Instrumentation:

-

Potentiostat with a three-electrode setup

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)

-

Counter (auxiliary) electrode: Platinum wire or gauze

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a stock solution of 1,2,4,5-Tetrakis(tert-butylthio)benzene (e.g., 1-5 mM) in the electrolyte solution.

-

Prepare a stock solution of ferrocene in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures.

-

Add the electrolyte solution containing the sample to the cell.

-

Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the compound, and then back to the initial potential. A typical starting range could be from 0 V to +1.5 V vs. Ag/AgCl.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform a background scan of the electrolyte solution without the analyte to identify any interfering signals.

-

Add a small amount of the ferrocene stock solution to the cell and record the voltammogram to determine the Fc/Fc+ redox potential, which can be used to reference the obtained oxidation potential.

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.

-

Assess the reversibility by examining the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV for a reversible n-electron process at room temperature, and the ratio of the peak currents (ipa/ipc), which should be close to 1.

Caption: General workflow for a cyclic voltammetry experiment.

Expected Electrochemical Behavior and Influencing Factors

The electrochemical properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene are expected to be influenced by the steric and electronic nature of the tert-butyl groups.

Steric Effects: The bulky tert-butyl groups may influence the planarity of the molecule and the solvation of the resulting radical cation. This could potentially affect the kinetics of the electron transfer process and the stability of the oxidized species.

Electronic Effects: The electron-donating nature of the alkylthio groups is the primary determinant of the low oxidation potential. The difference in inductive effects between tert-butyl and isopropyl groups is expected to be small, suggesting that the oxidation potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene will likely be in a similar range to its isopropyl analogue.

Caption: Factors influencing the electrochemical behavior of 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Conclusion

While direct experimental data for 1,2,4,5-Tetrakis(tert-butylthio)benzene remains to be reported, the electrochemical behavior of its close analogue, 1,2,4,5-tetrakis(isopropylthio)benzene, provides a strong basis for predicting its properties. It is anticipated that 1,2,4,5-Tetrakis(tert-butylthio)benzene will exhibit a reversible one-electron oxidation at a potential similar to that of the isopropyl derivative. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for researchers and scientists to initiate and conduct detailed electrochemical investigations into this promising class of redox-active molecules. Future experimental work is crucial to precisely determine the electrochemical parameters and to fully elucidate the structure-property relationships within the 1,2,4,5-tetrakis(alkylthio)benzene family.

References

The Potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective use of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle additive for enhancing the safety of lithium-ion batteries through overcharge protection. While direct experimental data on the performance of this specific compound in battery systems is limited in publicly available literature, this document synthesizes information on closely related analogues and outlines the established experimental protocols for evaluating such additives.

Core Concept: Overcharge Protection via Redox Shuttles

Overcharge is a critical safety concern in lithium-ion batteries, potentially leading to thermal runaway and catastrophic failure. Redox shuttle additives are electrochemically active molecules incorporated into the electrolyte that provide an internal safeguard against overcharging. When a battery reaches its fully charged state, any excess current is consumed by the oxidation of the redox shuttle at the cathode. The oxidized species then diffuses to the anode, where it is reduced back to its original state. This cyclical process effectively "shuttles" electrons between the electrodes, dissipating the overcharge current as heat and preventing the cell voltage from rising to dangerous levels.

Quantitative Data on a Structurally Similar Compound

| Compound | Redox Potential (V vs. Fc+/Fc) | Electrolyte/Solvent | Reference |

| 1,2,4,5-tetrakis(isopropylthio)benzene | +0.73 | CH₂Cl₂ |

Note: The redox potential is a critical parameter, as it must be slightly above the normal end-of-charge voltage of the battery's cathode to ensure the shuttle does not interfere with normal operation.

Experimental Protocols for Evaluation

To rigorously assess the viability of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle, a series of electrochemical and battery cycling tests are required. The following protocols are standard in the field for characterizing new redox shuttle additives.

Cyclic Voltammetry (CV)

Objective: To determine the redox potential, electrochemical reversibility, and diffusion coefficient of the additive.

Methodology:

-

Working Electrode: Glassy carbon or platinum microelectrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Lithium metal or Ag/AgCl.

-

Electrolyte: A solution of the redox shuttle candidate (typically 1-10 mM) in a standard battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

-

Procedure: The potential is swept linearly between a lower and upper limit at various scan rates (e.g., 10-200 mV/s). The resulting current is measured. The peak separation between the oxidation and reduction waves indicates the reversibility of the redox reaction. The peak current can be used to calculate the diffusion coefficient using the Randles-Sevcik equation.

Galvanostatic Cycling with Overcharge

Objective: To evaluate the long-term stability and effectiveness of the redox shuttle under repeated overcharge conditions.

Methodology:

-

Cell Configuration: A two-electrode coin cell or pouch cell is assembled with a standard lithium-ion battery cathode (e.g., LiFePO₄, NMC) and anode (e.g., graphite).

-

Electrolyte: Standard battery electrolyte containing the redox shuttle additive at a specific concentration (e.g., 0.1-0.5 M).

-

Procedure:

-

The cell is charged at a constant current (e.g., C/10 to C/2 rate) to a voltage slightly below the redox potential of the shuttle.

-

The charging is continued for a set period of overcharge (e.g., 50-200% of the nominal cell capacity). During this time, the cell voltage should be clamped at the redox potential of the shuttle.

-

The cell is then discharged to a lower cutoff voltage.

-

This charge-overcharge-discharge cycle is repeated for hundreds of cycles.

-

-

Data Analysis: The stability of the voltage plateau during overcharge, the coulombic efficiency, and the capacity retention over cycling are monitored to assess the shuttle's performance and stability.

Logical Workflow for Overcharge Protection

The following diagram illustrates the fundamental mechanism by which a redox shuttle additive like 1,2,4,5-Tetrakis(tert-butylthio)benzene would provide overcharge protection in a lithium-ion battery.

Caption: Overcharge protection mechanism by a redox shuttle additive.

Theoretical Exploration of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Promising Redox Shuttle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ever-growing demand for high-performance and safe energy storage systems has propelled extensive research into novel battery components. Among these, redox shuttles have emerged as a critical safety feature, particularly for preventing overcharging in lithium-ion batteries. This technical guide delves into the theoretical underpinnings of 1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) as a potential redox shuttle candidate. While direct experimental and extensive theoretical data on TBTB is limited in the public domain, this paper synthesizes information from closely related analogues and outlines the established theoretical methodologies for its comprehensive evaluation.

Introduction to Redox Shuttles and the Potential of Thioether-Substituted Benzenes

A redox shuttle is an electrolyte additive that can be reversibly oxidized and reduced at a specific potential. In the context of a lithium-ion battery, the ideal redox shuttle molecule remains inert during normal operation. However, upon overcharging, when the cell voltage exceeds the normal operating window, the shuttle molecule is oxidized at the cathode. This oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates an internal "short circuit" that dissipates the excess current, preventing a dangerous rise in cell temperature and potential.

Recent studies have highlighted the potential of 1,2,4,5-tetrakis(alkylthio)benzenes as redox-active molecules capable of forming stable radical cations.[1] The presence of multiple sulfur-containing functional groups can effectively delocalize the positive charge upon oxidation, contributing to the stability of the resulting radical cation. The bulky tert-butyl groups in TBTB are hypothesized to provide steric hindrance, which could further enhance the stability and solubility of the molecule in common battery electrolytes.

Redox Properties of Alkylthio-Substituted Benzenes

| Compound | Oxidation Potential (V vs Fc+/Fc) | Solvent |

| 1,2,4,5-tetrakis(isopropylthio)benzene (tptbz) | +0.73 | CH2Cl2 |

Table 1: Experimentally measured oxidation potential of a TBTB analogue.[1]

The oxidation potential of tptbz suggests that thioether-substituted benzenes have redox potentials in a range that could be suitable for applications in lithium-ion batteries, although potentially lower than what is required for modern high-voltage cathodes. Theoretical calculations are crucial to precisely determine the redox potential of TBTB and assess its suitability for specific battery chemistries.

Theoretical and Experimental Investigation Protocols

A thorough investigation of TBTB as a redox shuttle necessitates a combined theoretical and experimental approach. The following protocols are standard in the field for such evaluations.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules.

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure of 1,2,4,5-Tetrakis(tert-butylthio)benzene in its neutral and oxidized (radical cation) states is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Calculation of Redox Potential: The adiabatic ionization potential (IP) is calculated as the difference in the total electronic energies of the optimized neutral and oxidized species. The redox potential (E0) can then be estimated using the following equation:

E0 = (IP - ΔGsolv) / F - E0ref

where ΔGsolv is the difference in solvation free energy between the charged and neutral species (often calculated using a continuum solvent model like CPCM or SMD), F is the Faraday constant, and E0ref is the absolute potential of the reference electrode.

-

Analysis of Electronic Properties: Molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic transitions and reactivity.

Experimental Validation: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a molecule.

Protocol for Cyclic Voltammetry:

-

Electrolyte Preparation: A solution of 1,2,4,5-Tetrakis(tert-butylthio)benzene is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Three-Electrode Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+ or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly with time to a set vertex potential and then back to the initial potential.

-

Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) provides information on the redox potentials, reversibility of the redox process, and diffusion characteristics of the molecule. The potential is typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Visualizing the Redox Shuttle Mechanism and Theoretical Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Redox shuttle mechanism of TBTB during overcharging.

Caption: Computational workflow for theoretical TBTB evaluation.

Conclusion

While direct experimental data on 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle is yet to be extensively reported, theoretical studies based on established computational chemistry protocols can provide significant insights into its potential. The redox properties of its analogue, 1,2,4,5-tetrakis(isopropylthio)benzene, are encouraging.[1] A comprehensive theoretical investigation, coupled with experimental validation through cyclic voltammetry, will be instrumental in determining the viability of TBTB as a stable and efficient redox shuttle for enhancing the safety of lithium-ion batteries. The methodologies and conceptual frameworks presented in this guide offer a robust roadmap for researchers and scientists to undertake such an evaluation.

References

Preliminary Investigation of Organosulfur Cathodes in Li-S Batteries: A Technical Guide

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies on the application of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a cathode material in Lithium-Sulfur (Li-S) batteries. Therefore, this technical guide will focus on a representative and well-documented class of organosulfur materials, namely organopolysulfides, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, experimental protocols, and performance metrics relevant to this area of battery research. The principles and methodologies described herein are intended to serve as a foundational reference for the investigation of novel organosulfur compounds, including 1,2,4,5-Tetrakis(tert-butylthio)benzene.

Introduction to Organosulfur Cathodes

Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost and natural abundance of sulfur.[1][2] However, conventional Li-S batteries using elemental sulfur (S₈) as the cathode material face significant challenges, including the insulating nature of sulfur and its discharge products, the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte leading to the "shuttle effect," and large volume changes during cycling.[1][2][3]

Organosulfur compounds have emerged as a promising alternative to elemental sulfur, offering a potential solution to these issues.[2][4] By covalently bonding sulfur to an organic backbone, the dissolution of sulfur-containing species can be mitigated.[5] The redox chemistry of these materials is based on the reversible cleavage and formation of disulfide (S-S) bonds within the organic molecules.[4] The electrochemical properties, such as discharge voltage and reaction kinetics, can be tuned by modifying the organic functional groups.[3]

This guide will use Diphenyl Trisulfide (DPTS) as a model organosulfur compound to illustrate the key aspects of this class of materials.

Data Presentation: Electrochemical Performance of Organosulfur Cathodes

The performance of organosulfur cathodes is evaluated based on several key metrics. The following tables summarize typical electrochemical data for a representative organosulfur material, Diphenyl Trisulfide (DPTS), and a common polymeric organosulfur material, Sulfurized Polyacrylonitrile (SPAN).

Table 1: Electrochemical Performance of Diphenyl Trisulfide (DPTS) Cathode

| Parameter | Value | Conditions |

| Theoretical Specific Capacity | ~386 mAh/g | Based on the transfer of 2 electrons per molecule |

| Initial Discharge Capacity | ~96.5% of theoretical value | - |

| Cycling Stability | Improved capacity retention compared to elemental sulfur | - |

| Key Challenge | Dissolution of cycled products can still occur | - |

Note: Specific values can vary significantly based on the electrode composition, electrolyte, and testing conditions.

Table 2: Electrochemical Performance of Sulfurized Polyacrylonitrile (SPAN) Cathode

| Parameter | Value | Conditions |

| Theoretical Specific Capacity | Varies with sulfur content | - |

| Redox Mechanism | "Solid-solid" conversion | No polysulfide shuttling |

| Key Advantage | High sulfur utilization and improved rate performance | - |

| Cycling Stability | High capacity retention over extended cycles | - |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and electrochemical testing of organosulfur cathode materials.

Synthesis of Diphenyl Trisulfide (DPTS)

A common method for the synthesis of DPTS involves the reaction of a thiol with a sulfur monochloride.

Materials:

-

Thiophenol

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve thiophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add sulfur monochloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure DPTS.

Cathode Preparation

Materials:

-

Organosulfur active material (e.g., DPTS)

-

Conductive additive (e.g., carbon black, carbon nanotubes)[3]

-

Binder (e.g., polyvinylidene fluoride - PVDF)

-

Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

-

Aluminum foil (current collector)

Procedure:

-

Mix the organosulfur active material, conductive additive, and binder in a predetermined weight ratio (e.g., 60:30:10).

-

Add the solvent (NMP) to the mixture to form a homogeneous slurry.

-

Cast the slurry onto the aluminum foil using a doctor blade.

-

Dry the coated foil in a vacuum oven at a specified temperature (e.g., 60°C) for several hours to remove the solvent.

-

Punch out circular electrodes of a specific diameter from the dried foil.

-

Further dry the electrodes under vacuum before transferring them into an argon-filled glovebox for cell assembly.

Electrochemical Measurements

Cell Assembly:

-

Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.

-

Use the prepared organosulfur cathode as the working electrode.

-

Use a lithium metal foil as the counter and reference electrode.

-

Use a microporous polymer membrane (e.g., Celgard) as the separator.

-

Use a suitable electrolyte (e.g., 1 M LiTFSI in a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive).

Electrochemical Tests:

-

Cyclic Voltammetry (CV): To investigate the redox behavior and reaction kinetics of the organosulfur cathode. Typically performed at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.5-3.0 V vs. Li/Li⁺).

-

Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the battery. Cells are charged and discharged at constant current densities (e.g., C/10, where 1C corresponds to the current required to fully discharge the theoretical capacity in one hour).

-

Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance and other impedance characteristics of the cell at different states of charge or after a certain number of cycles.

Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Redox Mechanism of Organosulfur Compounds

Caption: Reversible redox reaction of a generic organodisulfide.

Experimental Workflow for Cathode Preparation and Testing

Caption: Workflow for organosulfur cathode preparation and testing.

The Polysulfide Shuttle Problem in Conventional Li-S Batteries

Caption: The polysulfide shuttle effect in conventional Li-S batteries.

References

- 1. Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Review on organosulfur materials for rechargeable lithium batteries - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Emerging Potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene: A Redox-Active Building Block for Advanced Materials and Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(tert-butylthio)benzene is an organosulfur compound centered on a benzene core functionalized with four tert-butylthio groups. While direct research on this specific molecule is in its nascent stages, its structural analogues and the broader class of poly(thio)benzene derivatives have demonstrated significant promise in diverse scientific and technological fields. This technical guide consolidates the available information on related compounds to project the potential applications, experimental methodologies, and future research directions for 1,2,4,5-Tetrakis(tert-butylthio)benzene. The inherent redox activity of the tetrakis(alkylthio)benzene core is a key feature, suggesting its utility in materials science, particularly in the development of novel electronic materials and energy storage solutions. Furthermore, the ability of sulfur-containing molecules to coordinate with metals opens up possibilities in catalysis and the design of functional metal-organic frameworks (MOFs). In the realm of life sciences, the biological activities of various organosulfur compounds warrant an investigation into the therapeutic potential of 1,2,4,5-Tetrakis(tert-butylthio)benzene and its derivatives.

Core Properties and Synthesis

Physicochemical Properties

Based on data from chemical suppliers, the fundamental properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene are summarized in the table below.

| Property | Value |

| CAS Number | 447463-65-2 |

| Molecular Formula | C₂₂H₃₈S₄ |

| Molecular Weight | 430.80 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >97% |

| Solubility | Soluble in common organic solvents |

Proposed Synthesis Pathway

Experimental Protocol: A General Approach

The following is a generalized experimental protocol that could be adapted for the synthesis of 1,2,4,5-Tetrakis(tert-butylthio)benzene.

-

Preparation of the Thiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) is added. To this, tert-butylthiol is added, followed by the portion-wise addition of a strong base (e.g., sodium hydride) at 0 °C to form the corresponding sodium tert-butylthiolate.

-

Nucleophilic Substitution: A solution of 1,2,4,5-tetrabromobenzene in anhydrous DMF is then added dropwise to the thiolate solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Novel Applications in Material Science

The redox-active nature of the 1,2,4,5-tetrakis(alkylthio)benzene core is the primary driver for its potential applications in materials science.

Redox-Active Materials and Organic Electronics

The ability of 1,2,4,5-tetrakis(alkylthio)benzenes to undergo stable oxidation suggests their use in the development of organic electronic materials. A study on 1,2,4,5-tetrakis(isopropylthio)benzene demonstrated its oxidation at +0.73 V versus the ferrocenium/ferrocene (Fc+/Fc) couple.[1] This property is crucial for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As hole-transporting or charge-injection layers.

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

-

Organic Photovoltaics (OPVs): As electron-donor materials.

The tert-butyl groups in 1,2,4,5-Tetrakis(tert-butylthio)benzene could enhance the solubility and processability of the material, which are important for device fabrication.

Quantitative Data on a Related Compound

| Compound | Oxidation Potential (vs. Fc+/Fc) |

| 1,2,4,5-Tetrakis(isopropylthio)benzene | +0.73 V |

Energy Storage: Lithium-Sulfur Batteries

Organosulfur compounds are being extensively investigated as cathode materials in lithium-sulfur (Li-S) batteries to overcome the challenges associated with elemental sulfur cathodes, such as the polysulfide shuttle effect. While organosulfur materials often have lower initial specific capacities compared to elemental sulfur, they can offer improved cycling stability. The poor conductivity of organosulfides remains a challenge, often addressed by creating composites with conductive carbon materials.[2][3] 1,2,4,5-Tetrakis(tert-butylthio)benzene, with its high sulfur content, could potentially be explored as a cathode material, likely in a composite with graphene or carbon nanotubes to enhance electronic conductivity.

Metal-Organic Frameworks (MOFs)

The sulfur atoms in 1,2,4,5-Tetrakis(tert-butylthio)benzene can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. Related phosphine- and carboxyl-substituted benzene derivatives have been successfully used to create MOFs.[4][5][6] MOFs constructed with this ligand could exhibit interesting properties for applications in:

-

Gas Storage and Separation: The porous structure of MOFs can be tailored for selective gas adsorption.

-

Catalysis: The metal nodes and the organic linker can both serve as catalytic sites.

-

Sensing: The framework's properties can change upon interaction with specific analytes.

Potential in Drug Development and Biological Applications

While no direct biological studies on 1,2,4,5-Tetrakis(tert-butylthio)benzene have been reported, the broader class of organosulfur compounds exhibits a wide range of biological activities.

Antimicrobial and Anticancer Potential

Various thiourea and benzothiophene derivatives, which are also organosulfur compounds, have shown promising antimicrobial and anticancer activities.[7][8] The mechanism of action often involves interactions with key enzymes or proteins in pathogens or cancer cells. The lipophilic nature of 1,2,4,5-Tetrakis(tert-butylthio)benzene could facilitate its transport across cell membranes, a desirable property for a drug candidate. However, this also raises concerns about potential cytotoxicity.

Cytotoxicity Considerations

The cytotoxicity of poly(thio)benzene derivatives would need to be thoroughly evaluated. Studies on other benzene derivatives have shown that cytotoxicity can be influenced by the nature and position of the substituents. Any potential therapeutic application would require a careful assessment of the compound's toxicity profile against various cell lines.

Conclusion and Future Outlook

1,2,4,5-Tetrakis(tert-butylthio)benzene stands as a promising yet underexplored molecule with significant potential for novel applications. Its inherent redox activity, derived from the tetrakis(alkylthio)benzene core, positions it as a strong candidate for the development of next-generation organic electronic materials and for addressing key challenges in energy storage technologies like lithium-sulfur batteries. Furthermore, its potential to act as a multidentate ligand opens new avenues in the design of functional metal-organic frameworks. While the biological activities of this specific compound are yet to be determined, the rich pharmacology of organosulfur compounds provides a strong rationale for its investigation in drug discovery programs.

Future research should focus on developing a robust and scalable synthesis protocol for 1,2,4,5-Tetrakis(tert-butylthio)benzene. A thorough characterization of its electronic and electrochemical properties is crucial to validate its potential in materials science applications. In parallel, comprehensive biological screening, including cytotoxicity, antimicrobial, and anticancer assays, will be essential to unlock its therapeutic potential. The interdisciplinary exploration of this molecule holds the key to unlocking its full scientific and technological value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of novel cyclohexane diester and benzene diester derivatives on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrochemical Characterization of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a Redox Shuttle

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for the electrochemical evaluation of 1,2,4,5-Tetrakis(tert-butylthio)benzene for its potential application as a redox shuttle. Redox shuttles are instrumental in various electrochemical systems, including lithium-ion batteries, by providing overcharge protection. The protocols outlined herein describe the necessary materials, preparation of solutions, assembly of an electrochemical test cell, and a suite of electrochemical techniques to characterize the performance of the target compound.

Physicochemical Properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene

A summary of the known properties of 1,2,4,5-Tetrakis(tert-butylthio)benzene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H38S4 | [1][2] |

| Molecular Weight | 430.79 g/mol | [1][2] |

| CAS Number | 447463-65-2 | [1][2][3] |

| Appearance | White to off-white solid | [1][4] |

| Purity | >97% | [3][4] |

| Melting Point | 156-158 °C | [1][4] |

| Sensitivity | Air sensitive | [1] |

Experimental Protocols

The following protocols detail the steps for preparing the necessary solutions and assembling an electrochemical cell for testing.

Materials

-

Redox Shuttle: 1,2,4,5-Tetrakis(tert-butylthio)benzene

-

Solvent: Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

-

Electrolyte Salt: 1 M Lithium hexafluorophosphate (LiPF6)

-

Working Electrode: Glassy carbon electrode

-

Counter Electrode: Platinum wire or foil

-

Reference Electrode: Silver/silver nitrate (Ag/AgNO3) or Lithium metal pseudo-reference

-

Cell: Three-electrode electrochemical cell

-

Inert Atmosphere: Argon-filled glovebox

Preparation of the Electrolyte Solution (Caution: Perform in a glovebox)

-

In an argon-filled glovebox, prepare a 1 M stock solution of LiPF6 in a 1:1 (v/v) mixture of EC and DMC.

-

Prepare a 10 mM solution of 1,2,4,5-Tetrakis(tert-butylthio)benzene in the 1 M LiPF6/EC:DMC electrolyte. Gently agitate the solution until the compound is fully dissolved.

Electrochemical Cell Assembly

-

Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and then with the electrolyte solvent, and dry thoroughly.

-

Assemble the three-electrode cell inside the glovebox.

-

Fill the cell with the prepared 10 mM 1,2,4,5-Tetrakis(tert-butylthio)benzene electrolyte solution.

-

Ensure the electrodes are properly immersed in the electrolyte and that there are no air bubbles on the electrode surfaces.

Electrochemical Characterization

The following electrochemical techniques are recommended to evaluate the performance of 1,2,4,5-Tetrakis(tert-butylthio)benzene as a redox shuttle.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potential and electrochemical reversibility of the shuttle molecule.[5][6]

Procedure:

-

Connect the assembled cell to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the shuttle, and then reverse the scan to a potential that reduces the oxidized species. A typical starting range could be from 2.5 V to 4.5 V vs. Li/Li+.

-

Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the redox process.

-

Record and analyze the resulting voltammograms to determine the anodic and cathodic peak potentials and currents.

Chronoamperometry

Chronoamperometry is used to determine the diffusion coefficient of the redox shuttle.[7][8][9]

Procedure:

-

Apply a potential step from a value where no faradaic reaction occurs to a potential where the oxidation of the shuttle is diffusion-limited (determined from the CV experiment).

-

Record the current decay as a function of time.

-

Analyze the data using the Cottrell equation to calculate the diffusion coefficient.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer resistance and other interfacial properties of the redox shuttle at the electrode surface.[10][11][12]

Procedure:

-

Set the potentiostat to the formal potential (E1/2) of the redox shuttle, as determined by CV.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

Record the impedance data and plot it in a Nyquist plot.

-

Model the data using an appropriate equivalent circuit to extract parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.

Data Presentation

The quantitative data obtained from the electrochemical experiments should be summarized in a clear and structured table for easy comparison and analysis. A hypothetical data set is presented below to illustrate the expected results.

| Parameter | Symbol | Hypothetical Value |

| Anodic Peak Potential | Epa | 3.85 V |

| Cathodic Peak Potential | Epc | 3.75 V |

| Formal Potential | E1/2 | 3.80 V |

| Peak Separation | ΔEp | 100 mV |

| Diffusion Coefficient | D | 2.5 x 10⁻⁶ cm²/s |

| Charge Transfer Resistance | Rct | 150 Ω |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental setup and the electrochemical processes involved.

Caption: Experimental workflow for testing the redox shuttle.

Caption: Redox shuttle oxidation and reduction at the electrode.

References

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. 1,2,4,5-Tetrakis(tert-butylthio)benzene [sobekbio.com]

- 4. 1,2,4,5-Tetrakis(tert-butylthio)benzene | 447463-65-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. static.igem.org [static.igem.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Chronoamperometry - Wikipedia [en.wikipedia.org]

- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Incorporating 1,2,4,5-Tetrakis(tert-butylthio)benzene into a Lithium-Ion Battery Electrolyte

Disclaimer: The following application notes and protocols are generalized based on established procedures for analogous redox shuttle compounds. Currently, there is a lack of specific published literature detailing the use of 1,2,4,5-Tetrakis(tert-butylthio)benzene as an electrolyte additive. Therefore, the following recommendations should be considered a starting point for experimental investigation and may require further optimization.

Introduction

Overcharging is a significant safety concern for lithium-ion batteries, potentially leading to electrolyte decomposition, thermal runaway, and cell failure. One effective strategy to mitigate overcharging is the incorporation of a redox shuttle additive into the electrolyte. A redox shuttle is an electrochemically active molecule that becomes oxidized at the cathode surface at a potential slightly above the normal end-of-charge voltage. This oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates an internal "short circuit" that dissipates excess current, preventing the cell voltage from rising to unsafe levels.

1,2,4,5-Tetrakis(tert-butylthio)benzene is a potential candidate for a redox shuttle additive due to its aromatic core and sulfur-containing functional groups, which can be designed to have a specific redox potential. These application notes provide a generalized protocol for the preparation and evaluation of electrolytes containing 1,2,4,5-Tetrakis(tert-butylthio)benzene for use in lithium-ion batteries, particularly with lithium iron phosphate (LiFePO4) cathodes.

Data Presentation

Table 1: Proposed Electrolyte Compositions

| Component | Abbreviation | Concentration/Ratio | Purpose |

| Lithium Hexafluorophosphate | LiPF6 | 1.0 M | Lithium salt for ionic conductivity |

| Ethylene Carbonate | EC | 3 | High dielectric constant solvent |

| Diethyl Carbonate | DEC | 7 | Low viscosity solvent |

| 1,2,4,5-Tetrakis(tert-butylthio)benzene | TBTB | 0.05 - 0.2 M (experimental) | Redox shuttle additive |

Table 2: Key Performance Indicators for Evaluation

| Parameter | Symbol | Typical Units | Description |